3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide
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Overview
Description
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond between the furan derivative and the 2-fluorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide
- 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide
Uniqueness
What sets 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-fluorophenyl group may enhance its binding affinity to certain molecular targets compared to other fluorophenyl derivatives .
Properties
Molecular Formula |
C21H20FNO2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C21H20FNO2/c1-14-7-8-16(13-15(14)2)20-11-9-17(25-20)10-12-21(24)23-19-6-4-3-5-18(19)22/h3-9,11,13H,10,12H2,1-2H3,(H,23,24) |
InChI Key |
CXPGXNIDJAHQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
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